molecular formula C11H10O2 B11915575 1-Naphthol-7-methanol

1-Naphthol-7-methanol

Cat. No.: B11915575
M. Wt: 174.20 g/mol
InChI Key: LOXZOVQBTCFTOJ-UHFFFAOYSA-N
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Description

1-Naphthol-7-methanol is a chemical derivative of 1-naphthol, characterized by a hydroxymethyl group at the 7-position of the naphthalene ring. This functional group makes it a valuable bifunctional building block in organic synthesis and materials science research. It is primarily used as a key intermediate for constructing more complex molecular architectures. Based on the applications of its parent compound, 1-naphthol, which is a known precursor to pharmaceuticals and dyes , this compound is of significant research interest for the synthesis of specialized compounds. Its structure suggests potential use in developing novel ligands for catalysts, advanced monomers for polymer chemistry, and fluorescent probes or tags. Researchers value this compound for its potential to introduce both phenolic and alcohol functionalities into target molecules, allowing for diverse chemical modifications. This product is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

7-(hydroxymethyl)naphthalen-1-ol

InChI

InChI=1S/C11H10O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,12-13H,7H2

InChI Key

LOXZOVQBTCFTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)O

Origin of Product

United States

Preparation Methods

Reduction of Naphthoic Acid Derivatives

A common approach for introducing hydroxymethyl groups involves reducing carboxylic acids to primary alcohols. For 1-naphthol-7-methanol, this could involve:

  • Oxidation of a methyl group at position 7 to a carboxylic acid.

  • Reduction of the carboxylic acid to a hydroxymethyl group.

Example Method :
In, sodium borohydride reduces naphthoic acid derivatives to methanol analogs. For instance, 7-methoxy-1-naphthoic acid is reduced to (7-methoxy-1-naphthyl)methanol (91% yield). Adaptation for this compound would require introducing a carboxylic acid at position 7, followed by reduction.

Table 1: Reduction of Naphthoic Acids

Starting MaterialReagent/ConditionsProductYieldSource
7-Methoxy-1-naphthoic acidNaBH₃ in THF, 5°C(7-Methoxy-1-naphthyl)methanol91%
Hypothetical: 7-Carboxy-1-naphtholNaBH₃/THFThis compoundN/A

Electrophilic Substitution with Directing Groups

The hydroxyl group at position 1 strongly activates the naphthalene ring, directing electrophiles to positions 2 and 4. To target position 7, a directing group (e.g., acetyl or phosphoryl) is required to deactivating the ring and redirect reactivity.

Case Study :
In, bis(dimethylamino)phosphoryl groups direct methylation to position 2 of 1-naphthol. A similar strategy could be applied to position 7:

  • Protection : Acetylate the hydroxyl group at position 1.

  • Directing : Introduce a phosphoryl group at position 7 via lithiation.

  • Functionalization : Alkylate with formaldehyde or a hydroxymethyl equivalent.

Table 2: Directing Group Strategies

StepReagent/ConditionsOutcomeYieldSource
Lithiation + MethylationLiBu, CH₃I, THF2-Methyl-1-naphthol87%
Hypothetical: Lithiation + HydroxymethylationLiBu, HCHO7-Hydroxymethyl-1-naphtholN/A

Hydrogenation of Nitro or Carbonyl Precursors

Nitro or carbonyl groups at position 7 can be reduced to hydroxymethyl groups. For example:

  • Nitration : Introduce a nitro group at position 7.

  • Reduction : Convert nitro to amine, then oxidize to hydroxymethyl.

Example Protocol :
In, nitration of BINOL derivatives at position 5 is achieved using HNO₃ in CH₂Cl₂. For this compound:

  • Nitration : 1-Naphthol → 7-Nitro-1-naphthol (conditions: HNO₃, H₂SO₄, 0°C).

  • Reduction : 7-Nitro-1-naphthol → 7-Amino-1-naphthol (H₂/Pd-C).

  • Oxidation : 7-Amino-1-naphthol → 7-Hydroxymethyl-1-naphthol (e.g., KMnO₄).

Table 3: Nitration and Reduction Pathways

StepReagent/ConditionsProductYieldSource
NitrationHNO₃, CH₂Cl₂, −75°C6-NitroBINOL99%
Hypothetical: NitrationHNO₃, H₂SO₄, 0°C7-Nitro-1-naphtholN/A

Mannich Reaction Variants

The Mannich reaction can introduce aminomethyl groups, which may be oxidized to hydroxymethyl. For example:

  • Aminomethylation : React 1-naphthol with formaldehyde and a secondary amine.

  • Oxidation : Convert the amine to hydroxymethyl.

Example :
In, 4-halo-1-naphthol reacts with formaldehyde and a secondary amine to form a Mannich base, which is hydrogenated to 2-methyl-1-naphthol. Adapting this:

  • Mannich Base Formation : 1-Naphthol + HCHO + R₂NH → 7-(Aminomethyl)-1-naphthol.

  • Hydrogenation : Remove the amine via catalytic hydrogenation.

Table 4: Mannich Reaction Applications

StepReagent/ConditionsProductYieldSource
Mannich Base FormationHCHO, R₂NH, Pd/C2-Methyl-1-naphthol80%
Hypothetical: Mannich ReactionHCHO, R₂NH7-(Aminomethyl)-1-naphtholN/A

Challenges and Considerations

  • Regioselectivity : The hydroxyl group at position 1 strongly directs electrophiles to positions 2 and 4, complicating access to position 7.

  • Protecting Groups : Acetylation or phosphorylation may be necessary to deactivating the ring for functionalization at position 7.

  • Oxidation Sensitivity : Hydroxymethyl groups are prone to oxidation, requiring mild conditions during synthesis.

Comparative Analysis of Functional Group Transformations

Table 5: Functional Group Interconversion for 7-Position

Starting GroupReagent/ConditionsProductFeasibility
Carboxylic AcidNaBH₃, THFHydroxymethylHigh
NitroH₂/Pd-CAmine → OxidationModerate
HalogenLiAlH₄HydroxymethylLow

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol-7-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-Naphthol-7-methanol serves as a precursor in various chemical syntheses and has been investigated for its biological activities.

Chemistry

  • Organic Synthesis : It is utilized as a building block for synthesizing dyes, pigments, and other organic compounds. Its electrophilic substitution reactions allow for the functionalization of the naphthalene core .

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus. This activity is attributed to its ability to disrupt bacterial cell membranes .
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterase activity, which could be relevant for treating neurodegenerative diseases like Alzheimer's .

Urinary Biomarker Study

A notable case study explored the use of urinary levels of naphthol as biomarkers for exposure to carbaryl, an insecticide. Following oral administration of carbaryl, urinary excretion levels of 1-naphthol peaked between 2 and 6 hours post-dose. This finding underscores the relevance of this compound in environmental health monitoring .

Mechanism of Action

The mechanism of action of 1-naphthol-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic substitution and oxidation-reduction reactions, which contribute to its diverse chemical behavior .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Not Available C${11}$H${10}$O$_2$ -OH (1), -CH$_2$OH (7) 174.20 (calculated) Hypothesized use in drug intermediates or dyes.
1-Naphthalenemethanol 4780-79-4 C${11}$H${10}$O -CH$_2$OH (1) 158.20 Used in organic synthesis; exhibits moderate solubility in polar solvents.
7-Methoxy-1-naphthol 67247-13-6 C${11}$H${10}$O$_2$ -OH (1), -OCH$_3$ (7) 174.20 Intermediate in agomelatine production; methoxy group enhances stability.
1-Acetamino-7-Naphthol 6470-18-4 C${12}$H${11}$NO$_2$ -NHCOCH$_3$ (1), -OH (7) 201.22 Acetamide group improves stability; potential use in pharmaceuticals.

Physicochemical Properties

  • Solubility: this compound: Expected to have higher solubility in polar solvents (e.g., ethanol, methanol) due to dual hydrophilic groups. 1-Naphthalenemethanol: Moderately soluble in ethanol but less so in water . 7-Methoxy-1-naphthol: Enhanced lipophilicity from the methoxy group reduces water solubility . 1-Acetamino-7-Naphthol: Acetamide group increases solubility in organic solvents like dimethyl sulfoxide (DMSO) .
  • Reactivity: The hydroxyl group in this compound may undergo electrophilic substitution (e.g., sulfonation, nitration), while the hydroxymethyl group could participate in esterification or oxidation reactions. 1-Acetamino-7-Naphthol: The acetamide group reduces reactivity compared to free amines, making it more stable under acidic conditions .

Biological Activity

1-Naphthol-7-methanol, also known as 7-(hydroxymethyl)naphthalen-1-ol, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

Property Details
Molecular Formula C11_{11}H12_{12}O2_2
Molecular Weight 174.20 g/mol
IUPAC Name 7-(hydroxymethyl)naphthalen-1-ol
InChI Key LOXZOVQBTCFTOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)CO)C(=C1)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and methanol groups are crucial for these interactions, influencing the compound's reactivity and binding affinity. Key mechanisms include:

  • Electrophilic Substitution: The presence of the hydroxyl group allows for electrophilic substitution reactions, making it reactive towards electrophiles.
  • Oxidation-Reduction Reactions: These reactions can lead to the formation of various metabolites, including naphthoquinones, which may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial effect is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have revealed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly in targeting specific types of tumors.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. For instance, it has been reported to inhibit cholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism appears to involve competitive binding to the enzyme's active site .

Urinary Biomarker Study

A notable case study explored the use of urinary levels of naphthol as biomarkers for exposure to carbaryl, an insecticide. Following oral administration of carbaryl, urinary excretion levels of 1-naphthol peaked between 2 and 6 hours post-dose. The study found that urinary 1-naphthol levels could serve as reliable indicators of exposure, demonstrating its relevance in environmental health monitoring .

Pharmacological Reference Compounds

A comprehensive review highlighted the pharmacological activities associated with compounds similar to this compound. It was noted that compounds with structural similarities often share common biological activities, such as anti-inflammatory and antioxidant effects. This reinforces the importance of structure-activity relationships in drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Naphthol-7-methanol to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (temperature, solvent polarity, catalyst loading) and purification techniques. For example, Friedel-Crafts alkylation or hydroxylation of naphthalene derivatives can be employed, followed by column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for purification. Analytical methods like HPLC (C18 column, UV detection) and 1H^1H-NMR (CDCl₃, 400 MHz) should confirm purity and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify hydroxyl (-OH) stretches (~3200-3600 cm⁻¹) and aromatic C-H bending (~750-900 cm⁻¹) .
  • 1H^1H-NMR : Assign peaks for the naphthalene backbone (δ 6.8-8.2 ppm), methylene (-CH₂OH, δ 3.5-4.5 ppm), and hydroxyl protons (δ 1.5-5.0 ppm, depending on solvent) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns consistent with naphthalene derivatives .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in biological systems?

  • Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 402 (dermal toxicity) using rodent models. In vitro assays like MTT for cell viability (IC₅₀ determination) and Ames test (TA98 strain) for mutagenicity are recommended. Dose-response curves and LD₅₀ calculations should be statistically validated .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and enzyme interactions of this compound in mammalian systems?

  • Methodological Answer : Use LC-MS/MS to identify phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) metabolites in liver microsomes. Molecular docking (AutoDock Vina) and kinetic studies (Lineweaver-Burk plots) can elucidate interactions with cytochrome P450 enzymes (e.g., CYP2E1) .

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Experimental validation via photodegradation studies (UV irradiation, HPLC-MS analysis) under simulated environmental conditions (pH 5-9, 25°C) is critical .

Q. How can discrepancies in spectroscopic data for this compound be resolved when comparing experimental and computational results?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate 1H^1H-NMR chemical shifts and IR vibrational modes. Compare experimental vs. theoretical data to identify conformational isomers or solvent effects. Collaborative datasets from NIST or PubChem should be cross-referenced .

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed or TOXCENTER using search terms like "naphthalene derivatives," "hydroxymethylnaphthol," and CAS-specific queries. Include grey literature (ATSDR reports) after expert peer review .
  • Data Validation : Use triplicate measurements for toxicity assays and apply ANOVA for statistical significance. For structural studies, validate crystallographic data (CCDC deposition) against computational models .

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